3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3OS/c19-12-4-1-3-11(7-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-6-2-5-13(20)8-14/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBJAALOYMDHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen-Substituted Benzamide Groups
Compound A: 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6)
- Key Differences: Substituent at position 2: 4-methylphenyl (vs. 3-chlorophenyl in the target compound). Additional 5-oxo group on the thienopyrazole ring.
Compound B : 5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Key Differences: Benzoxazole-triazole-thione core (vs. thienopyrazole-benzamide). Bromine at the 3-position of phenyl (similar to the target compound).
- Impact :
Spectral and Analytical Data Comparison
Notes:
- The target compound’s absence of a 5-oxo group (vs. Compound A) simplifies its NMR spectrum, as fewer deshielded protons are expected near 5.5 ppm .
- Compound B’s triazole-thione NH peak at 9.00 ppm (s) contrasts with the target compound’s amide NH, likely resonating further downfield (>10 ppm) due to stronger hydrogen bonding .
Key Research Findings and Implications
- Core Heterocycle Comparison: Thienopyrazole derivatives (target compound, Compound A) exhibit greater rigidity than triazole-thione systems (Compound B), which may influence conformational stability in drug-receptor interactions .
- Analytical Consistency: Minor discrepancies in elemental analysis (e.g., Compound B’s found C% = 57.03 vs. calcd. 56.43) highlight experimental variability common in heterocyclic synthesis .
Biological Activity
3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a thienopyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a bromine atom, a chlorophenyl group, and a benzamide moiety, contributing to its diverse pharmacological properties.
- Molecular Formula : C18H13BrClN3O2S
- Molecular Weight : Approximately 450.7 g/mol
- CAS Number : 957624-89-4
The compound's structural complexity allows it to engage in various chemical reactions, including substitution and oxidation processes. Its synthesis typically involves multi-step organic reactions that require precise conditions to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can modulate the activity of enzymes or receptors through competitive inhibition or allosteric modulation. This mechanism is crucial for its potential therapeutic applications .
Biological Activities
Research indicates that thienopyrazole derivatives exhibit a range of biological activities:
- Anticancer Activity : Thienopyrazole compounds have been reported to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, similar derivatives have shown effectiveness against BRAF(V600E) mutations and other oncogenic pathways .
- Anti-inflammatory Effects : Compounds in this class have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
- Antioxidant Properties : The antioxidant capacity of thienopyrazoles has been evaluated in various models, showing potential protective effects against oxidative stress. For example, studies on related compounds have indicated their ability to mitigate oxidative damage in erythrocytes exposed to toxic substances .
Case Studies and Research Findings
A selection of studies highlights the biological activity of thienopyrazole derivatives:
- Anticancer Studies : In vitro studies demonstrated that thienopyrazole derivatives can effectively inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Specific derivatives have been shown to target Aurora kinases, which are critical for mitosis .
- Anti-inflammatory Mechanisms : Research involving animal models has shown that thienopyrazole compounds reduce inflammation markers significantly when administered during inflammatory challenges .
- Antioxidant Activity : A study assessed the effects of thienopyrazole derivatives on red blood cells subjected to oxidative stress from environmental toxins. The results indicated that these compounds could significantly reduce cellular damage compared to control groups .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
